(4-Ethynylphenyl)trimethylsilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Ethynylphenyl)trimethylsilane can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilylacetylene with 4-bromoiodobenzene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the reaction conditions are precisely controlled, resulting in high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Ethynylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
Scientific Research Applications
(4-Ethynylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and drug discovery.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo nucleophilic addition, coupling reactions, and other transformations, making the compound a versatile building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenylethynyl)silane: Similar in structure but with different reactivity and applications.
Phenyl(trimethylsilyl)acetylene: Another related compound with distinct properties and uses
Uniqueness
(4-Ethynylphenyl)trimethylsilane is unique due to its specific reactivity profile, which allows for the formation of diverse chemical products. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(4-ethynylphenyl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWQLJTMSFUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
154480-67-8 | |
Record name | Benzene, 1-ethynyl-4-(trimethylsilyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154480-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16116-92-0 | |
Record name | (4-Ethynylphenyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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